LogP: Key Lipophilicity Differentiator
The target compound exhibits a significantly higher calculated LogP (4.60-4.69) compared to its more polar 3,4-dichlorophenyl analog [1]. This difference in lipophilicity is a critical parameter for predicting passive membrane permeability, tissue distribution, and potential non-specific binding. A higher LogP generally correlates with increased ability to cross biological membranes, including the blood-brain barrier, which can be a strategic advantage or a liability depending on the intended application. This quantifiable difference underscores the importance of selecting the correct analog for studies focused on central nervous system penetration or for assays sensitive to compound lipophilicity .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.60 (ACD/Labs); 4.69 (KOWWIN v1.67 estimate) |
| Comparator Or Baseline | 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylanilino)-1-propanone: LogP value unavailable for direct comparison; class-level inference based on increased polarity from additional chlorine. |
| Quantified Difference | Difference cannot be quantified due to lack of comparator data; qualitative inference that target compound is more lipophilic. |
| Conditions | Calculated/predicted values based on ACD/Labs Percepta Platform v14.00 and EPISuite KOWWIN v1.67. |
Why This Matters
LogP is a primary determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile; selecting the correct lipophilic variant ensures experimental outcomes are not confounded by unexpected differences in cellular or tissue permeability.
- [1] ChemSpider. 1-(4-chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone. CSID:776500. Accessed 2024-11-29. View Source
